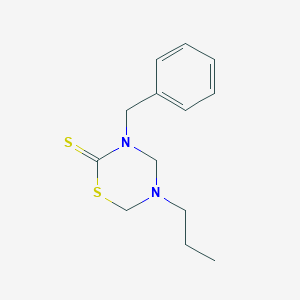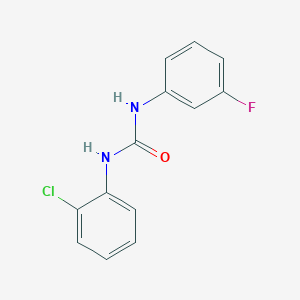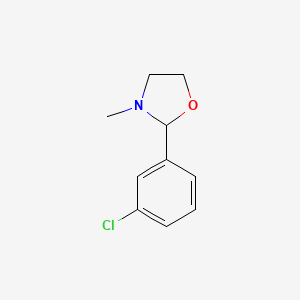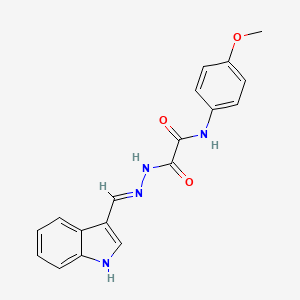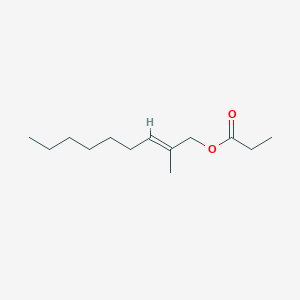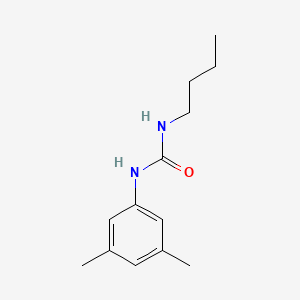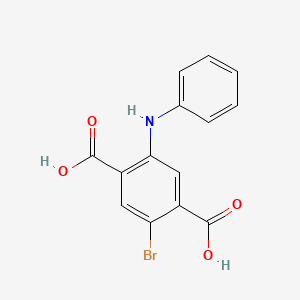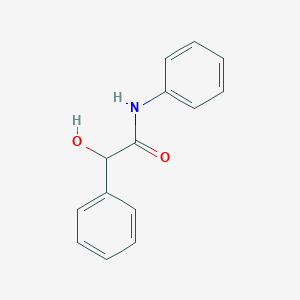
2-Hydroxy-N,2-diphenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-N,2-diphenylacetamide is an organic compound with the molecular formula C14H13NO2. It is known for its unique structural features, which include a hydroxyl group and two phenyl groups attached to an acetamide backbone. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-N,2-diphenylacetamide typically involves the reaction of 2-hydroxy-2,2-diphenylacetohydrazide with cyclic ketones and mercaptoalkanoic acids. This reaction is carried out in a one-pot procedure, resulting in the formation of the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxy-N,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted acetamides, ketones, and amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Hydroxy-N,2-diphenylacetamide has found applications in several scientific research areas:
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-N,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. For instance, its antimycobacterial activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis by interfering with essential metabolic pathways . The compound’s hydroxyl and phenyl groups play a crucial role in binding to target enzymes, thereby disrupting their normal function .
Comparación Con Compuestos Similares
N-hydroxy-2,2-diphenylacetamide: Known for its histone deacetylase inhibitory activity.
2-Hydroxy-2,2-diphenylacetohydrazide: Used as a precursor in the synthesis of various derivatives.
2-Hydroxy-N-(4-morpholinyl)-2,2-diphenylacetamide: Another derivative with potential biological activity.
Uniqueness: 2-Hydroxy-N,2-diphenylacetamide stands out due to its specific structural features, which confer unique chemical reactivity and biological activity. Its combination of a hydroxyl group and two phenyl groups attached to an acetamide backbone makes it a versatile compound in both chemical synthesis and biological research .
Propiedades
Número CAS |
4410-33-7 |
|---|---|
Fórmula molecular |
C14H13NO2 |
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
2-hydroxy-N,2-diphenylacetamide |
InChI |
InChI=1S/C14H13NO2/c16-13(11-7-3-1-4-8-11)14(17)15-12-9-5-2-6-10-12/h1-10,13,16H,(H,15,17) |
Clave InChI |
FJTANQWQWSXWTB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(=O)NC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



